![molecular formula C9H5Br2ClFN3 B6344531 3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-48-6](/img/structure/B6344531.png)
3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with bromine atoms at the 3 and 5 positions, and a 3-chloro-2-fluorophenylmethyl group at the 1 position, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution with 3-chloro-2-fluorophenylmethyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with 3-chloro-2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and substitution reactions, and the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the formation of dehalogenated triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Dehalogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Antimicrobial Agents: Due to its triazole structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.
Anticancer Research: The compound can be studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry
Agrochemicals: It can be used in the synthesis of fungicides or herbicides, contributing to crop protection and yield improvement.
Pharmaceuticals: As a precursor or intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of 3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity, while the halogenated phenyl group can enhance binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.
相似化合物的比较
Similar Compounds
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Lacks the chloro and fluoro substituents on the phenyl ring.
3,5-Dichloro-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole: Substitutes bromine with chlorine at the 3 and 5 positions.
1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole: Lacks bromine atoms on the triazole ring.
Uniqueness
3,5-Dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms on the triazole ring and the chloro-fluoro-substituted phenyl group
属性
IUPAC Name |
3,5-dibromo-1-[(3-chloro-2-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClFN3/c10-8-14-9(11)16(15-8)4-5-2-1-3-6(12)7(5)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMDTRIFBQXICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
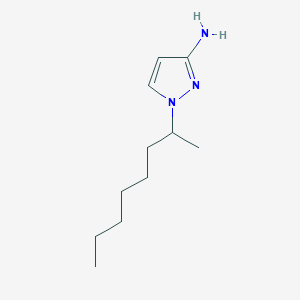
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)
![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)
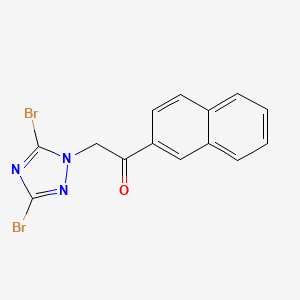
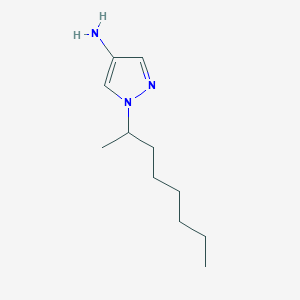

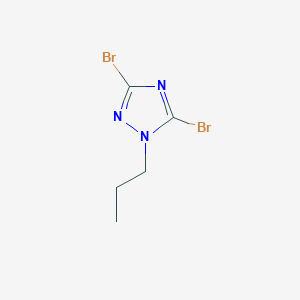
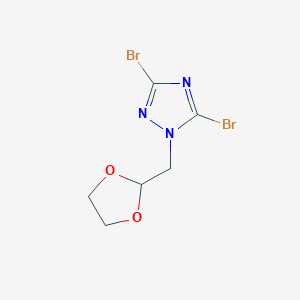
![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)
